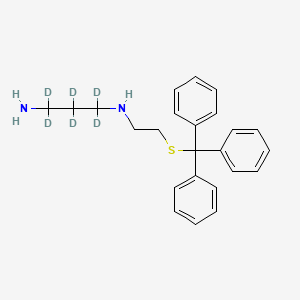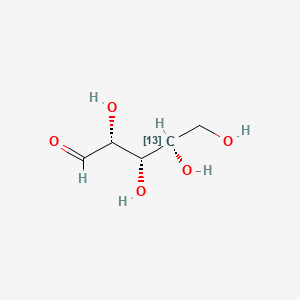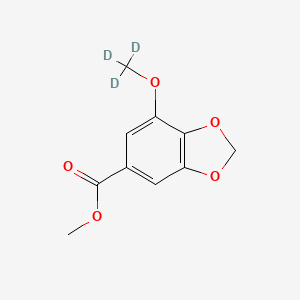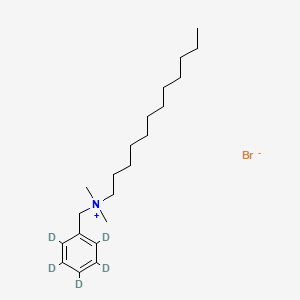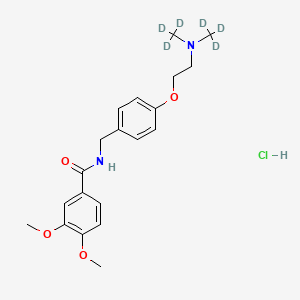
Itopride-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itopride-d6 Hydrochloride is a deuterated form of Itopride Hydrochloride, a prokinetic benzamide derivative. It is primarily used in the treatment of gastrointestinal disorders such as functional dyspepsia and gastroparesis. The compound works by inhibiting dopamine D2 receptors and acetylcholinesterase, leading to increased gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Itopride-d6 Hydrochloride involves several steps:
Reaction of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride: This reaction occurs in the presence of a weak inorganic base to form 4-(2-dimethylaminoethoxy)-benzaldehyde.
Formation of 4-(2-dimethylaminoethoxy)-benzaldoxime hydrochloride: This is achieved by reacting the benzaldehyde derivative with hydroxylamine hydrochloride in an acidic environment.
Reduction to 4-(2-dimethylaminoethoxy)-benzylamine: This step uses a reducing agent such as powdered zinc.
Formation of Itopride: The benzylamine derivative reacts with veratric acid chloride in the presence of a tertiary amine.
Salification: The final step involves salifying Itopride with hydrochloric acid to obtain Itopride Hydrochloride.
Industrial Production Methods
Industrial production of Itopride Hydrochloride typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Itopride-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Itopride can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert intermediates during its synthesis.
Substitution: Substitution reactions are involved in the initial steps of its synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as powdered zinc and sodium borohydride are used.
Substitution: Reagents like 2-dimethylaminoethyl chloride and veratric acid chloride are commonly used
Major Products Formed
N-oxide derivative: Formed during oxidation reactions.
Benzylamine derivative: Formed during reduction reactions.
Itopride Hydrochloride: The final product of the synthesis
Scientific Research Applications
Itopride-d6 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the pharmacokinetics and metabolism of Itopride.
Biology: Investigated for its effects on gastrointestinal motility and its potential use in treating related disorders.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating functional dyspepsia and gastroparesis.
Industry: Employed in the development of new formulations and drug delivery systems to enhance its therapeutic effects .
Mechanism of Action
Itopride-d6 Hydrochloride exerts its effects through two main mechanisms:
Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release, leading to increased gastrointestinal motility.
Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing its action on gastrointestinal smooth muscles
Comparison with Similar Compounds
Similar Compounds
Domperidone: Another dopamine D2 receptor antagonist used for similar indications.
Metoclopramide: A prokinetic agent that also acts as a dopamine D2 receptor antagonist.
Cisapride: A prokinetic agent that enhances the release of acetylcholine
Uniqueness
Itopride-d6 Hydrochloride is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in a more pronounced effect on gastrointestinal motility compared to other similar compounds .
Properties
Molecular Formula |
C20H27ClN2O4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3; |
InChI Key |
ZTOUXLLIPWWHSR-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)
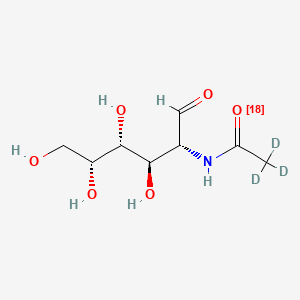

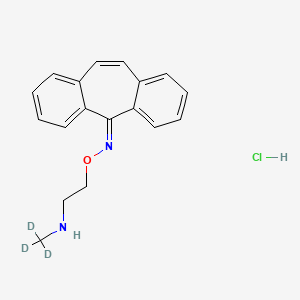
![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

